molecular formula C20H16ClN3O4 B15026128 3-acetyl-1-(3-chlorophenyl)-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione

3-acetyl-1-(3-chlorophenyl)-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione

Cat. No.: B15026128
M. Wt: 397.8 g/mol
InChI Key: FCJFHNOJWPKEHE-UHFFFAOYSA-N
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Description

3-acetyl-1-(3-chlorophenyl)-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrazole core substituted with acetyl, chlorophenyl, and methoxyphenyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-1-(3-chlorophenyl)-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 3-chlorobenzaldehyde and 2-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone intermediates. These intermediates can then undergo cyclization in the presence of a suitable catalyst to form the pyrazole core. Subsequent acetylation of the pyrazole ring completes the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of high-throughput screening and process optimization techniques ensures the efficient production of the compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

3-acetyl-1-(3-chlorophenyl)-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3-acetyl-1-(3-chlorophenyl)-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-acetyl-1-(3-chlorophenyl)-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-acetyl-1-(3-chlorophenyl)-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione lies in its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C20H16ClN3O4

Molecular Weight

397.8 g/mol

IUPAC Name

3-acetyl-1-(3-chlorophenyl)-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione

InChI

InChI=1S/C20H16ClN3O4/c1-11(25)17-16-18(24(22-17)13-7-5-6-12(21)10-13)20(27)23(19(16)26)14-8-3-4-9-15(14)28-2/h3-10,16,18H,1-2H3

InChI Key

FCJFHNOJWPKEHE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC=CC=C3OC)C4=CC(=CC=C4)Cl

Origin of Product

United States

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